Methyl 2-chloro-9H-purine-8-carboxylate is a chemical compound that belongs to the purine family, characterized by its unique structure and reactivity. Its molecular formula is C8H8ClN4O2, with a molecular weight of approximately 226.62 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research.
Methyl 2-chloro-9H-purine-8-carboxylate can be synthesized from various purine derivatives through chlorination and esterification processes. The compound is often utilized in the synthesis of more complex purine derivatives, which are crucial in pharmaceutical development.
This compound falls under the category of halogenated purines, specifically as a chlorinated derivative. It is classified based on its functional groups: a carboxylate group and a chlorine atom attached to the purine ring, which significantly influences its chemical behavior and potential biological activity.
The synthesis of methyl 2-chloro-9H-purine-8-carboxylate typically involves two main steps:
These reactions require careful control of temperature and stoichiometry to maximize yield and purity.
The molecular structure of methyl 2-chloro-9H-purine-8-carboxylate features a purine ring system with a chlorine atom at the 2-position and a carboxylate group at the 8-position. The methyl ester group is attached to the carboxylic acid at the 8-position.
The compound's structural data include:
Methyl 2-chloro-9H-purine-8-carboxylate is reactive due to its chlorine atom and ester group, allowing it to participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 2-chloro-9H-purine-8-carboxylate primarily revolves around its interaction with biological molecules, particularly enzymes and nucleic acids. The chlorine atom enhances electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting enzyme activity or altering nucleic acid function.
The reactivity profile indicates that this compound could serve as a lead structure in drug design aimed at targeting specific enzymes involved in purine metabolism or other biological pathways.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed for characterization, confirming the presence of functional groups and structural integrity.
Methyl 2-chloro-9H-purine-8-carboxylate has several scientific applications:
Purine derivatives constitute >60% of FDA-approved anticancer nucleoside analogs due to their intrinsic biomimicry of endogenous purines (adenine/guanine), enabling targeted interference with DNA replication, kinase signaling, and chaperone functions [3] [6] [8]. The purine core’s synthetic plasticity permits regioselective modifications at N1, N3, N7, N9, C2, C6, and C8 positions, creating diverse pharmacological profiles:
C8 Steric Engineering introduces planar or sterically bulky groups that disrupt base pairing or protein binding, exemplified by Methyl 2-chloro-9H-purine-8-carboxylate’s carboxylate—a hydrogen bond acceptor that also enables peptide coupling for PROTAC development [2] [7].
Table 2: Clinically Relevant Purine Anticancer Agents and Key Modifications
Drug Name | Purine Modification | Primary Target | Clinical Indication |
---|---|---|---|
Fludarabine | 2-Fluoro-ara-aminopurine | DNA polymerase/RNR | Chronic lymphocytic leukemia |
Clofarabine | 2-Chloro-2'-fluoro-deoxyadenosine | DNA synthesis | Pediatric acute leukemia |
Nelarabine | 6-Methoxy-9-arabinosylguanine | T-cell DNA synthesis | T-cell acute lymphoblastic leukemia |
BIIB021 (retired) | C6-(4-methoxy-3,5-dimethylpyridine) | HSP90 ATPase | Gastrointestinal stromal tumors |
Structure-activity relationship (SAR) studies of purine libraries reveal that N7/N9 alkylation dictates conformational behavior: N9-substituted purines adopt anti-conformations suitable for kinase binding pockets, whereas N7-isomers exhibit distorted geometries with attenuated activity [5] [8]. Methyl 2-chloro-9H-purine-8-carboxylate’s unsubstituted N9 position offers a strategic handle for glycosylation or alkylation to optimize target engagement.
Electronic and Steric Effects of C2-Chlorination
The C2-chloro group in Methyl 2-chloro-9H-purine-8-carboxylate serves dual roles:
C8-Carboxylate as a Multifunctional Handle
The methyl ester at C8 provides three strategic advantages:
Compound | C2 Substituent | C8 Functional Group | Cancer Cell Line Activity (IC₅₀) |
---|---|---|---|
Methyl 2-chloro-9H-purine-8-carboxylate | Cl | COOCH₃ | Synthetic intermediate |
2-Chloro-9-methyl-6-morpholinyl-9H-purine-8-carboxylic acid | Cl | COOH | A549: 8.2 μM (72h) |
6-Chloro-2-(propylthio)-8-carboxamide-7H-purine | Cl | CONHPh | A549: 3.8 μM (48h) [7] |
2-Amino-6-methoxy-9H-purine-8-carboxylate | NH₂ | COOCH₃ | HeLa: >50 μM |
The ortho-disposed chloro and carboxylate groups create an electrophilic domain spanning C2-C5-N7-C8, facilitating multi-point interactions with target proteins. Molecular modeling of Methyl 2-chloro-9H-purine-8-carboxylate derivatives predicts 1.8–2.2 kcal/mol binding energy gains over monosubstituted purines due to synergistic halogen bonding and dipole interactions [4] [8]. This makes it a premier scaffold for designing covalent inhibitors targeting cysteine-rich oncogenic proteins like BTK or EGFR.
Concluding Remarks
Methyl 2-chloro-9H-purine-8-carboxylate embodies contemporary medicinal chemistry’s fragment-based design principles: a bioisostere-rich core with orthogonal diversification handles. Its C2 chlorine enables targeted covalent engagement or cross-coupling, while the C8 carboxylate serves as a vector for solubility modulation, prodrug design, and target-directed conjugation. Future applications will likely exploit this scaffold in bifunctional degraders (PROTACs) targeting undruggable oncoproteins, leveraging its synthetic tractability to optimize ternary complex formation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7